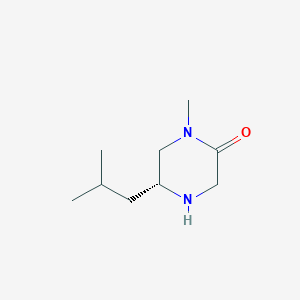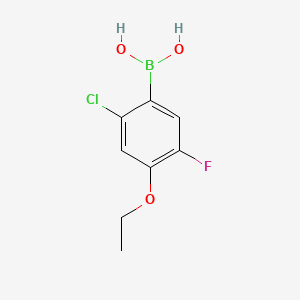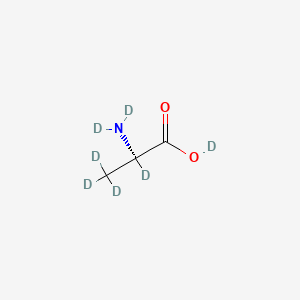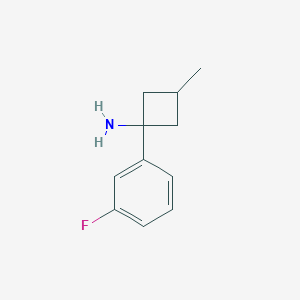
4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate is an organic compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique chemical properties, which make it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 4-(((Benzyloxy)carbonyl)amino)butanoic acid with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(((Benzyloxy)carbonyl)amino)butanoic acid: A related compound with similar structural features but different functional groups.
4-(((Benzyloxy)carbonyl)amino)methylbenzoic acid: Another similar compound with variations in the aromatic ring structure.
Uniqueness
4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C19H23NO5S |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
4-(phenylmethoxycarbonylamino)butyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H23NO5S/c1-16-9-11-18(12-10-16)26(22,23)25-14-6-5-13-20-19(21)24-15-17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-15H2,1H3,(H,20,21) |
Clave InChI |
QJBOFQCWLXUHET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Methoxyphenyl)methoxy]benzoic acid](/img/structure/B14032921.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)



![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)

![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)




